molecular formula C8H8ClN3O B13773200 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride CAS No. 958254-62-1

1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride

Cat. No.: B13773200
CAS No.: 958254-62-1
M. Wt: 197.62 g/mol
InChI Key: YVRHLGTVAOVCDX-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride is a heterocyclic compound with the molecular formula C8H8ClN3O. It is a derivative of imidazo[4,5-c]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-c]pyridine core. Subsequent methylation and formylation steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of both an imidazo[4,5-c]pyridine core and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

958254-62-1

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

1-methylimidazo[4,5-c]pyridine-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C8H7N3O.ClH/c1-11-7-2-3-9-4-6(7)10-8(11)5-12;/h2-5H,1H3;1H

InChI Key

YVRHLGTVAOVCDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C=O.Cl

Origin of Product

United States

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